2-bromo-N-(4-fluorobenzyl)propanamide
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Description
“2-bromo-N-(4-fluorobenzyl)propanamide” is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.10 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-fluorobenzyl)propanamide” consists of a bromo, a fluorobenzyl, and a propanamide group . The exact 3D structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(4-fluorobenzyl)propanamide” include a molecular weight of 260.10 and a molecular formula of C10H11BrFNO . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Chemical Synthesis and Material Science
One study detailed the alkylation of sulfamic esters using 4-fluorobenzyl bromide, a closely related compound, demonstrating its utility in the preparation of N-dialkyled products and corresponding ethers by scission of the O–SO2 bond (Debbabi, Beji, & Baklouti, 2005). This indicates the potential of derivatives like 2-bromo-N-(4-fluorobenzyl)propanamide in synthetic organic chemistry for the creation of novel compounds.
Pharmaceutical Research
Research into novel phthalazinyl acetamides, which share a structural similarity with 2-bromo-N-(4-fluorobenzyl)propanamide, showed promising antimycobacterial activity against various mycobacterial species. This study highlighted the compound's potential in developing new treatments for mycobacterial infections (Sriram, Yogeeswari, Senthilkumar, Sangaraju, Nelli, Banerjee, Bhat, & Manjashetty, 2010). Such findings underscore the importance of exploring similar compounds for pharmaceutical applications.
Organic Chemistry and Catalysis
The synthesis and structural analysis of compounds related to 2-bromo-N-(4-fluorobenzyl)propanamide demonstrate its relevance in the development of new fluorescent ATRP initiators for polymerizations of acrylates. This work not only broadens the understanding of such compounds' molecular structures but also highlights their potential utility in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
properties
IUPAC Name |
2-bromo-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWCZIUJNYVIMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253785 |
Source
|
Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-fluorobenzyl)propanamide | |
CAS RN |
1119451-51-2 |
Source
|
Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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